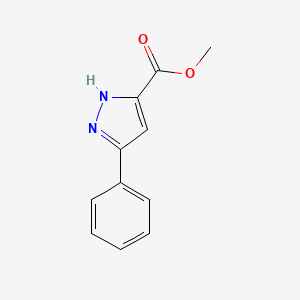

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Overview

Description

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with significant relevance in the pharmaceutical field .

Mechanism of Action

Target of Action

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Biochemical Analysis

Biochemical Properties

Methyl 3-phenyl-1H-pyrazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can influence the metabolic pathways and the overall biochemical environment. Additionally, this compound can bind to specific protein targets, altering their function and leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can lead to changes in the observed effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenyl-1H-pyrazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents. The reaction is typically carried out under reflux conditions for about 2 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate

Comparison: Methyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

Methyl 3-phenyl-1H-pyrazole-5-carboxylate (MPPC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 202.21 g/mol. The compound features a pyrazole ring with a phenyl group and a carboxylate moiety, which are essential for its biological interactions.

1. Antimicrobial Activity

Research indicates that MPPC exhibits significant antimicrobial properties. In one study, the compound was evaluated against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for MPPC ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 29 | 40 |

| S. aureus | 24 | 50 |

| P. aeruginosa | 30 | 45 |

2. Anti-inflammatory Properties

MPPC has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various conditions. Further research is needed to elucidate the specific pathways involved.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of MPPC have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed that MPPC exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anti-cancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 112 |

| HeLa | 90 |

This suggests that MPPC may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

While the precise mechanisms of action for MPPC remain largely unexplored, existing literature suggests interactions with specific enzymes or receptors involved in disease pathways. The binding affinity studies indicate potential therapeutic applications, particularly in targeting inflammatory and neoplastic processes .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various pyrazole derivatives, including MPPC, and evaluating their antimicrobial properties. The results showed that MPPC had a significant effect against multiple bacterial strains, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers synthesized derivatives of MPPC and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the pyrazole structure could enhance cytotoxic effects, paving the way for optimized drug design targeting cancer therapies .

Properties

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.